1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

Lipophilicity Drug-likeness Permeability

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic acid pinacol ester (CAS 1000802-51-6) is a heterocyclic boronic ester building block featuring a pyrazole-4-boronic acid pinacol ester core N1-substituted with a piperidinylethyl moiety. It is primarily utilized as a Suzuki–Miyaura cross-coupling reagent for constructing C–C bonds in medicinal chemistry programs, particularly in kinase inhibitor discovery.

Molecular Formula C16H28BN3O2
Molecular Weight 305.2
CAS No. 1000802-51-6
Cat. No. B3044463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
CAS1000802-51-6
Molecular FormulaC16H28BN3O2
Molecular Weight305.2
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCCC3
InChIInChI=1S/C16H28BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-18-20(13-14)11-10-19-8-6-5-7-9-19/h12-13H,5-11H2,1-4H3
InChIKeyCUDGRVPQYNPZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS 1000802-51-6): What Scientific Buyers Need to Know Before Procurement


1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic acid pinacol ester (CAS 1000802-51-6) is a heterocyclic boronic ester building block featuring a pyrazole-4-boronic acid pinacol ester core N1-substituted with a piperidinylethyl moiety. It is primarily utilized as a Suzuki–Miyaura cross-coupling reagent for constructing C–C bonds in medicinal chemistry programs, particularly in kinase inhibitor discovery. [1] The compound possesses a molecular formula of C16H28BN3O2, a molecular weight of 305.22 g/mol, and is supplied at purities ranging from 95% to 98% depending on the vendor. Its tertiary amine functionality within the piperidine ring confers distinct physicochemical properties—including an elevated LogP of 2.88 and a high fraction of sp3-hybridized carbons (Fsp3 = 0.81)—that differentiate it from non-basic, less lipophilic, or differently basic analogs sharing the same pyrazole-boronate scaffold. This compound is explicitly designated for research and development use only and is not intended for direct human or veterinary application.

Why Simple Substitution of 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester with Close Analogs Risks Scientific and Procurement Failure


Compounds sharing the pyrazole-4-boronic acid pinacol ester scaffold but differing in the N1 substituent are not functionally interchangeable for scientific selection. The piperidinylethyl group in the target compound (CAS 1000802-51-6) imparts a calculated LogP of approximately 2.88, which is roughly 6.4-fold higher (on a log scale) than the morpholinoethyl analog (LogP ≈ 0.45) and approximately 4-fold higher than the unsubstituted parent pyrazole-4-boronic acid pinacol ester (LogP ≈ 0.71). These LogP differences can profoundly affect aqueous solubility, membrane permeability, and non-specific binding profiles in biological assays—parameters critical for fragment-based drug discovery and cellular target engagement studies. Furthermore, the piperidine ring (pKa of conjugate acid ≈ 10–11) exhibits substantially different basicity compared to the morpholine analog (pKa ≈ 6–7), leading to distinct ionization states at physiological pH that directly impact solubility, permeability, and protein binding. Substituting the piperidinylethyl group with a smaller dimethylaminoethyl moiety (CAS 877149-80-9) reduces molecular weight by approximately 40 Da and eliminates the conformational rigidity of the piperidine ring, potentially altering binding poses in target proteins. The quantitative evidence below demonstrates that these physicochemical and structural differences translate into measurable distinctions that procurement decisions must account for.

Quantitative Differentiation Evidence for 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS 1000802-51-6): Procurement-Relevant Comparator Data


Lipophilicity (LogP) Differentiation: Piperidinylethyl vs. Morpholinoethyl and Parent Pyrazole Boronic Ester

The target compound (CAS 1000802-51-6) exhibits a computed LogP of 2.8753, which is approximately 2.42 log units higher than the morpholinoethyl analog (CAS 864754-18-7, LogP = 0.45240). Relative to the unsubstituted parent compound 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4, LogP = 0.70890), the target compound is approximately 2.17 log units more lipophilic. The pyrrolidinylethyl analog (CAS 1000802-52-7, LogP = 1.21600) is approximately 1.66 log units less lipophilic than the target. These LogP differences exceed two orders of magnitude on a linear partition-coefficient scale, translating into substantially different predicted aqueous solubility and membrane permeability profiles.

Lipophilicity Drug-likeness Permeability

Molecular Complexity (Fsp3) Comparison: Piperidinylethyl vs. Common Boronic Ester Building Blocks

The target compound has a reported Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.8125, indicating that approximately 81% of its carbon atoms are sp3-hybridized. This value is substantially higher than the unsubstituted parent pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4, Fsp3 ≈ 0.56 based on 5 sp3 carbons out of 9 total carbons), and exceeds the typical Fsp3 range of 0.4–0.6 observed for many flat aromatic drug-like molecules. The high Fsp3 value reflects the saturated piperidine ring and ethyl linker, conferring greater three-dimensional character. A higher Fsp3 has been correlated in the medicinal chemistry literature with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility relative to compounds of similar lipophilicity. [1]

Molecular complexity Fsp3 Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. Primary Amine and Dimethylamino Analogs

The target compound (MW = 305.22 Da) occupies a distinct molecular weight range compared to smaller analogs. The dimethylaminoethyl analog (CAS 877149-80-9, MW = 265.16 Da) is approximately 40 Da lighter, while the unsubstituted parent (CAS 269410-08-4, MW = 194.04 Da) is approximately 111 Da lighter. [1] In fragment-based drug discovery (FBDD), fragments are typically defined as MW < 300 Da, placing the target compound at the upper boundary of fragment space while the parent (194 Da) and dimethylamino analog (265 Da) are firmly within it. Conversely, for lead optimization programs targeting Rule-of-Five compliant space, the target compound's MW is well within acceptable bounds (MW < 500) while providing a pre-installed basic amine for solubility and target engagement.

Molecular weight Lead-likeness Fragment-based drug discovery

Amine Basicity (pKa) Class Distinction: Piperidine vs. Morpholine vs. Pyrrolidine vs. Dimethylamino Substitution

The piperidine ring in the target compound has a conjugate acid pKa of approximately 10–11, making it predominantly protonated (>99%) at physiological pH 7.4. [1] In contrast, the morpholine analog (CAS 864754-18-7) has a conjugate acid pKa of approximately 6–7, meaning it is only partially protonated (~50–90%) at pH 7.4. [2] The pyrrolidine analog (CAS 1000802-52-7) has a pKa similar to piperidine (~10–11), while the dimethylamino analog (CAS 877149-80-9) has a pKa of approximately 9–10. These differences in ionization state at physiological pH directly affect aqueous solubility, with the permanently charged piperidinium species in the target compound expected to exhibit higher aqueous solubility than the partially charged morpholinium species, all else being equal. The higher basicity of piperidine relative to morpholine also influences the compound's ability to form salt bridges with acidic residues (e.g., Asp, Glu) in protein binding pockets.

Amine basicity Ionization state Solubility

Commercial Availability and Purity Tier Comparison Across Vendors for Procurement Decision Support

The target compound (CAS 1000802-51-6) is commercially available from multiple suppliers at two principal purity tiers: 95% (AKSci Cat. 3908DP, $/mg undisclosed; Chemenu Cat. CM385437) and 98% (Fluorochem Cat. F694619 at £163/100 mg, £243/250 mg, £585/1 g; MolCore Cat. MC810428, NLT 98%; Leyan Cat. 1247737, 98%; CymitQuimica Cat. 10-F694619 at €737/1 g). The morpholinoethyl analog (CAS 864754-18-7) is available at 95% (AKSci), 97% (Sigma-Aldrich, Thermo Scientific), and 98% (multiple vendors), with Aladdin Scientific pricing at approximately $104.90/1 g. The pyrrolidinylethyl analog (CAS 1000802-52-7) is available at 95–98% purity (Bidepharm, AKSci). The parent compound (CAS 269410-08-4) is available at 97% (Thermo Scientific/Acros) and 99.98% (MedChemExpress). The target compound's 98% purity tier provides sufficient quality for most Suzuki coupling applications, though researchers requiring >99% purity for sensitive catalytic systems may need to request custom purification or consider the parent compound, which is available at ultra-high purity (99.98%).

Commercial availability Purity Procurement

Synthetic Utility in Suzuki–Miyaura Cross-Coupling: Structural Advantages of the Ethyl Linker Architecture

The target compound features an ethyl linker between the pyrazole N1 and the piperidine nitrogen, creating a two-carbon spacer that provides conformational flexibility. This contrasts with directly N-substituted piperidine analogs such as 1-(4-piperidyl)pyrazole-4-boronic acid pinacol ester (CAS 1175708-03-8), where the piperidine is attached directly at the 4-position to the pyrazole ring. The ethyl linker architecture has been employed in the synthesis of the target compound via alkylation of pyrazole-4-boronic acid pinacol ester with 1-(2-chloroethyl)piperidine hydrochloride (Method AC, heating to 90°C). This synthetic route is analogous to that used for the pyrrolidinylethyl analog (CAS 1000802-52-7), enabling parallel synthesis strategies. The linker length and flexibility may influence the spatial orientation of the piperidine basic center relative to the boronate ester, which is relevant when the coupled product is intended for target protein engagement where the precise geometric relationship between the basic amine and the biaryl core determines binding affinity.

Suzuki coupling Cross-coupling Building block

Evidence-Backed Application Scenarios for Procuring 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS 1000802-51-6)


Kinase Inhibitor Fragment Elaboration Requiring a Basic Amine with High Lipophilicity (LogP ≈ 2.9)

For medicinal chemistry programs targeting kinase ATP-binding pockets where a basic amine is required to engage the catalytic lysine or hinge-region aspartate residue, the target compound (CAS 1000802-51-6) provides a piperidine moiety with a conjugate acid pKa of ~10–11, ensuring >99% protonation at physiological pH for robust salt-bridge formation. [1] Its LogP of ~2.88, approximately 6-fold higher than the morpholinoethyl analog on a log scale, supports passive membrane permeability for intracellular kinase target engagement while the pre-installed pinacol boronate ester enables direct Suzuki–Miyaura coupling to elaborate the fragment into a lead series without additional protection/deprotection steps. This compound is particularly suited for programs where the morpholinoethyl analog (LogP ≈ 0.45) would be too polar to achieve adequate cell permeability. [2]

Parallel Library Synthesis of N1-Substituted Pyrazole Boronic Esters with Differing Amino Substituents

The target compound is synthesized via a general Method AC (alkylation of pyrazole-4-boronic acid pinacol ester with the corresponding aminoalkyl chloride hydrochloride at 90°C), which is the same synthetic route used for the pyrrolidinylethyl analog (CAS 1000802-52-7) and the morpholinoethyl analog (CAS 864754-18-7). [1] This synthetic convergence enables parallel library synthesis where the piperidinylethyl, pyrrolidinylethyl, morpholinoethyl, and dimethylaminoethyl variants can be prepared and coupled to a common aryl halide scaffold under identical Suzuki conditions, facilitating systematic structure–activity relationship (SAR) exploration of the basic amine substituent's contribution to target potency, selectivity, and physicochemical properties.

Fragment-to-Lead Optimization Where Higher Fsp3 (>0.8) is Prioritized for Developability

In drug discovery programs that have adopted 'Escape from Flatland' design principles, the target compound's Fsp3 value of 0.8125—approximately 1.5-fold higher than the parent pyrazole-4-boronic acid pinacol ester (Fsp3 ≈ 0.56)—directly supports the construction of more three-dimensional, saturated lead molecules. [1] Higher Fsp3 has been correlated with improved clinical success rates, reduced CYP450 inhibition, and lower promiscuity in off-target panel screens. Procuring this building block enables medicinal chemists to introduce a saturated, basic substituent at the N1 position of the pyrazole while retaining the boronic ester handle for downstream diversification, all within a single synthetic step. [2]

Procurement for CNS-Targeted Programs Requiring Higher LogP and Basic Amine for CNS Penetration

For neuroscience drug discovery programs requiring blood–brain barrier (BBB) penetration, the target compound's LogP of ~2.88 combined with its permanently charged piperidinium species at physiological pH aligns with the physicochemical profile associated with CNS-active drugs (LogP 2–4, presence of a basic amine). [1] The piperidine-containing target compound may serve as a more CNS-suitable boronic ester building block compared to the morpholinoethyl analog (LogP ≈ 0.45, lower BBB permeability predicted) or the parent pyrazole boronic ester (LogP ≈ 0.71, lacks basic amine for lysosomal trapping). The pinacol boronate ester can be coupled to CNS-permeable aryl halide scaffolds to generate lead compounds for neurological targets such as kinases, GPCRs, or ion channels expressed in the CNS. [2]

Quote Request

Request a Quote for 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.